1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

SUMOylation E1 enzyme inhibition Target engagement

1-(1-Phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (molecular formula C₂₄H₂₀N₄O₂S; MW 428.5 g/mol) is a fully synthetic, trisubstituted pyrrolo[2,3-b]quinoxaline featuring a free 2-amine, a 3-phenylsulfonyl electron‑withdrawing group, and a chiral 1‑phenylethyl substituent at N1. It belongs to a patented class of small‑molecule SUMOylation pathway inhibitors (US 9,045,483 B2) that target SUMO E1/E2 enzymes, a mechanism distinct from kinase‑centric pyrroloquinoxalines.

Molecular Formula C24H20N4O2S
Molecular Weight 428.5 g/mol
Cat. No. B11978720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC24H20N4O2S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N
InChIInChI=1S/C24H20N4O2S/c1-16(17-10-4-2-5-11-17)28-23(25)22(31(29,30)18-12-6-3-7-13-18)21-24(28)27-20-15-9-8-14-19(20)26-21/h2-16H,25H2,1H3
InChIKeyJSYZJIHCFGAAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Compound Identity and Procurement Baseline


1-(1-Phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (molecular formula C₂₄H₂₀N₄O₂S; MW 428.5 g/mol) is a fully synthetic, trisubstituted pyrrolo[2,3-b]quinoxaline featuring a free 2-amine, a 3-phenylsulfonyl electron‑withdrawing group, and a chiral 1‑phenylethyl substituent at N1 . It belongs to a patented class of small‑molecule SUMOylation pathway inhibitors (US 9,045,483 B2) that target SUMO E1/E2 enzymes, a mechanism distinct from kinase‑centric pyrroloquinoxalines [1]. The compound is procurable as a rare chemical from Sigma‑Aldrich (as the cinnamamide derivative R897620) and from specialist screening‑compound suppliers, typically at >95% purity for early‑discovery research .

Why Generic Substitution Fails for 1-(1-Phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine


Pyrrolo[2,3-b]quinoxalines with identical tricyclic cores but divergent N1‑aryl/alkyl and C3‑sulfonyl substituents exhibit fundamentally different protein‑target engagement profiles, making simple interchange scientifically invalid. For example, swapping the N1‑(1‑phenylethyl) group of the title compound for an N1‑(4‑fluorophenyl) group (as in CAY10602) converts the compound from a SUMO‑pathway inhibitor into a SIRT1 activator, a completely unrelated pharmacological mechanism . Similarly, methylation of the 3‑phenylsulfonyl ring (e.g., 3‑[(3,4‑dimethylphenyl)sulfonyl] analog, CID 3706005) alters steric and electronic properties of the C3 substituent, which can affect SUMO‑enzyme binding affinity and selectivity within the E1/E2 target class [1]. The free 2‑amine is also a critical vector for further functionalisation; its acylation to the cinnamamide derivative yields a distinct chemical entity with different physicochemical and biological properties . These context‑dependent structure–activity relationships mean that generic in‑class substitution without experimental validation risks complete loss of target engagement or introduction of off‑target pharmacology.

1-(1-Phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Quantitative Differentiation Evidence Guide


SUMO Pathway Target Class vs. SIRT1 Activation: N1 Substituent Determines Mechanism

The title compound is claimed in US 9,045,483 B2 as an inhibitor of small ubiquitin‑like modifier (SUMO) E1 and/or E2 enzymes, a mechanism involved in cancer cell survival and DNA‑damage response [1]. In contrast, the structurally close analog CAY10602 — which differs only at N1 (4‑fluorophenyl vs. 1‑phenylethyl) — is a SIRT1 activator with no reported SUMO‑pathway activity. At 10 µM, CAY10602 produces a ~2.3‑fold fluorescent enhancement in a human recombinant SIRT1 assay, whereas the title compound, lacking the 4‑fluorophenyl group, is not associated with SIRT1 modulation .

SUMOylation E1 enzyme inhibition Target engagement

Phenylsulfonyl C3 Substituent: Impact of Aryl Methylation on Molecular Properties

The title compound bears an unsubstituted 3‑phenylsulfonyl group (MW 428.5 g/mol). Its closest commercially catalogued analog, 3-[(3,4-dimethylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CID 3706005), incorporates two methyl groups on the phenylsulfonyl ring, increasing molecular weight to 456.6 g/mol and computed XLogP3-AA from ~4.3 (estimated for the title compound) to 5.2 [1]. The higher lipophilicity and steric bulk of the dimethyl analog may reduce aqueous solubility and alter permeability, critical considerations for cell‑based assay design .

Physicochemical properties Lipophilicity Structural analog comparison

Free 2‑Amine vs. 2‑Amide Derivatives: Functionalisation Potential and Procurement Form

The title compound contains a nucleophilic primary amine at position 2 (NH₂), enabling direct acylation, sulfonylation, or reductive amination. Sigma‑Aldrich offers the cinnamamide derivative (R897620) in which this amine has been acylated with cinnamic acid, increasing the molecular weight from 428.5 to 558.7 g/mol and introducing an α,β‑unsaturated carbonyl moiety . The free amine is the more versatile synthetic intermediate for structure–activity relationship (SAR) exploration; the cinnamamide is a specific finished derivative with a distinct pharmacological profile that cannot be de‑acylated under standard procurement conditions.

Synthetic tractability Derivatisation Chemical provenance

Ring‑System Annotation: Pyrrolo[2,3‑b]quinoxaline vs. Pyrrolo[3,2‑b]quinoxaline Isomers

The title compound possesses the pyrrolo[2,3‑b]quinoxaline ring fusion, in which the pyrrole nitrogen is adjacent to the quinoxaline N4. A commercially available regioisomer, 3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2‑b]quinoxalin-2-amine (CAS 300376-29-8), features the alternative [3,2‑b] fusion, repositioning the pyrrole nitrogen . Regioisomeric pyrroloquinoxalines exhibit different hydrogen‑bonding patterns with biological targets; substitution at N1 in the [2,3‑b] series places the N1 substituent spatially closer to the quinoxaline N4, potentially affecting target‑binding geometry compared with the [3,2‑b] isomer [1].

Regioisomerism Structural fidelity Target binding

Optimal Research and Industrial Application Scenarios for 1-(1-Phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine


SUMOylation Pathway Probe Development and Chemical Biology

The compound is best deployed as a starting scaffold for SUMO E1/E2 chemical probe development, consistent with its coverage under US 9,045,483 B2 [1]. Its free 2‑amine enables installation of affinity tags, fluorescent reporters, or photo‑crosslinking groups without altering the core pharmacophore. Researchers should verify target engagement in SUMO‑E1 TR‑FRET or AlphaScreen assays before initiating derivatisation campaigns.

Structure–Activity Relationship (SAR) Expansion at N1 and C3

As an unsubstituted phenylsulfonyl/1‑phenylethyl reference point, this compound provides the baseline for systematic SAR studies where the N1‑alkyl/aryl group or C3‑sulfonyl substituent is varied. Parallel procurement of the 3‑[(3,4‑dimethylphenyl)sulfonyl] analog (CID 3706005) and CAY10602 enables direct comparison of lipophilicity, solubility, and target selectivity within a single experimental campaign [2].

Synthetic Intermediate for Focused Compound Libraries

The free 2‑amine makes this compound a versatile intermediate for parallel synthesis of amide, sulfonamide, or urea libraries. Unlike the pre‑acylated cinnamamide derivative (Sigma R897620), it does not require deprotection or de‑novo core synthesis to explore diverse 2‑position substituents . Confirm identity and purity by LC‑MS and ¹H NMR upon receipt, as vendors may supply material without full analytical characterisation.

Negative Control for SIRT1 Activator Studies

Because CAY10602 activates SIRT1 via its N1‑(4‑fluorophenyl) group, the title compound — lacking this substituent — is a rational negative control for dissecting whether biological effects observed with CAY10602 are genuinely SIRT1‑dependent. Use in parallel with CAY10602 at matched concentrations (e.g., 10 µM) in cell‑based SIRT1 deacetylase activity assays or 3T3‑L1 adipocyte fat‑mobilisation models .

Quote Request

Request a Quote for 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.